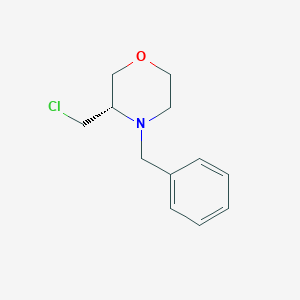

(S)-4-Benzyl-3-(chloromethyl)morpholine

Descripción general

Descripción

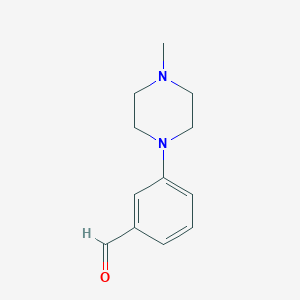

“(S)-4-Benzyl-3-(chloromethyl)morpholine” is a derivative of morpholine . Morpholine is a six-membered aliphatic heterocyclic compound with the molecular formula NH(CH2CH2)2O . It contains both nitrogen and oxygen atoms .

Synthesis Analysis

Morpholines are synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The morpholine motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The morpholine heterocycle contains both nitrogen and oxygen atoms .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and related compounds . Iron(III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol .Physical And Chemical Properties Analysis

Morpholine is a colorless water-absorbing oily liquid and it smells ammonia . It is soluble in water and methanol, ethanol, benzene, acetone, ether, ethylene glycol and other commonly used solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

"(S)-4-Benzyl-3-(chloromethyl)morpholine" and its derivatives are pivotal in the synthesis of various chemical compounds. For instance, Pernak et al. (2011) explored the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. Their research demonstrated the potential of these compounds in green chemistry applications, particularly as new biomass solvents due to their moderate to low toxicity and adequate biodegradability (Pernak, 2011).

Material Science and Engineering

In material science, the derivatives of "(S)-4-Benzyl-3-(chloromethyl)morpholine" have been investigated for their unique properties. Sardar et al. (2020) studied the synthesis, thermophysical properties, and CO2 sorption of imidazolium, thiazolium, iminium, and morpholinium-based protic ionic liquids paired with 2-acrylamido-2-methyl-1-propanesulfonate anion. Their work contributes to understanding the structure-activity relationship in ionic liquids, highlighting the application of these compounds in CO2 capture and environmental remediation (Sardar, 2020).

Pharmaceutical Research

In pharmaceutical research, compounds related to "(S)-4-Benzyl-3-(chloromethyl)morpholine" have shown promise as potential therapeutic agents. Jarrahpour et al. (2015) synthesized new Schiff bases of morpholine and evaluated their antimalarial and antiproliferative activities. Their findings suggest that these compounds exhibit moderate to excellent activities against P. falciparum and U937 leukemia-derived cell lines, indicating their potential in developing novel antimalarial and anticancer drugs (Jarrahpour, 2015).

Safety And Hazards

Direcciones Futuras

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are used in research tools for reverse genetics by knocking down gene function . They are also in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

Propiedades

IUPAC Name |

(3S)-4-benzyl-3-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650631 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(chloromethyl)morpholine | |

CAS RN |

917572-28-2 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)